1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a benzimidazole moiety, and a cinnamyl group
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The presence of the imidazole ring in this compound suggests it may have similar interactions.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
The presence of the imidazole ring in this compound suggests it may have similar pharmacokinetic properties to other imidazole derivatives .
Result of Action
Imidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the cinnamyl group through a Heck reaction. The final step involves the formation of the pyrrolidinone ring via a cyclization reaction under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cinnamyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated derivatives.
Scientific Research Applications
1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares a benzoic acid core but differs in functional groups and overall structure.
Other benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents and side chains.
Uniqueness
1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the cinnamyl group and the pyrrolidinone ring distinguishes it from other benzimidazole derivatives, potentially enhancing its bioactivity and stability.
Properties
IUPAC Name |
1-butyl-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-2-3-15-26-18-20(17-23(26)28)24-25-21-13-7-8-14-22(21)27(24)16-9-12-19-10-5-4-6-11-19/h4-14,20H,2-3,15-18H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMCYOFFIKLTE-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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